molecular formula C6H11FO4S B2529396 (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride CAS No. 2305251-61-8

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride

Cat. No. B2529396
CAS RN: 2305251-61-8
M. Wt: 198.21
InChI Key: LXJBTVLXUWHODH-UHFFFAOYSA-N
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Description

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride, also known as MMF, is a chemical compound that has been widely used in scientific research for its ability to inhibit proteases and esterases. The compound is a potent irreversible inhibitor of serine hydrolases and has been used in a variety of biological and biochemical studies.

Future Directions

For more detailed information, refer to the relevant papers and safety data sheets . If you need further clarification or additional details, feel free to ask!

properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBTVLXUWHODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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